molecular formula C7H8BrClN2 B12070057 2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)-

2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)-

Cat. No.: B12070057
M. Wt: 235.51 g/mol
InChI Key: APDSIEIWWORMMP-BYPYZUCNSA-N
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Description

2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)- is a chemical compound with the molecular formula C7H8BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with a methyl group at the alpha position. The stereochemistry of the compound is specified as (alphaS)-, indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)- typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridinemethanamine, followed by the introduction of a methyl group at the alpha position. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product. Safety measures are crucial during production due to the reactive nature of halogenating agents.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The alpha-methyl group can affect the compound’s steric properties, influencing its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinemethanamine, 5-chloro-3-fluoro-alpha-methyl-, (alphaR)-
  • 2-Pyridinemethanamine, 5-bromo-3-chloro-alpha-methyl-, (alphaR)-

Uniqueness

2-Pyridinemethanamine, 3-bromo-5-chloro-alpha-methyl-, (alphaS)- is unique due to its specific halogenation pattern and stereochemistry. The presence of both bromine and chlorine atoms, along with the alpha-methyl group, distinguishes it from other pyridine derivatives. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-chloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8BrClN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1

InChI Key

APDSIEIWWORMMP-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)Cl)Br)N

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Br)N

Origin of Product

United States

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